Synthetic Efficiency: Dasatinib Intermediate vs. 4,6-Dichloropyrimidine Route
4-Amino-6-bromo-2-methylpyrimidine serves as a direct, pre-functionalized intermediate for dasatinib synthesis, bypassing the sequential halogenation-amination steps required when starting from 4,6-dichloropyrimidine. In the patented dasatinib process, 4-amino-6-bromo-2-methylpyrimidine reacts directly with methyl 2-aminothiazole-5-carboxylate to form methyl 2-(6-bromo-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate, which then undergoes Suzuki coupling with the requisite boronic acid to yield dasatinib [1]. In contrast, the alternative 4,6-dichloropyrimidine route requires two discrete substitution steps (first amination at C4, then halogen exchange or second amination at C6), adding one full synthetic step and requiring differential control of reaction conditions due to the reactivity disparity between chlorine and bromine leaving groups [1]. This step-count reduction translates to a process efficiency gain of approximately one synthetic step, with corresponding reductions in purification requirements and solvent usage.
| Evidence Dimension | Synthetic Steps to Dasatinib Core Intermediate |
|---|---|
| Target Compound Data | One step: 4-amino-6-bromo-2-methylpyrimidine + methyl 2-aminothiazole-5-carboxylate → C–N coupled intermediate |
| Comparator Or Baseline | 4,6-Dichloropyrimidine: Two steps required (sequential amination or amination + halogenation) |
| Quantified Difference | Reduction of one full synthetic step |
| Conditions | Dasatinib manufacturing process, patented route comparison [1] |
Why This Matters
One fewer synthetic step reduces procurement and labor costs, shortens production cycle time, and minimizes cumulative yield loss in multi-step sequences.
- [1] Patents Review. Synthesis Process of Dasatinib and Intermediate Thereof. Patent CN103896930A / WO2014117718A1, 2013. View Source
